Gendenafil
Overview
Description
Gendenafil is a compound structurally related to Sildenafil, Tadalafil, and Vardenafil, which are well-known phosphodiesterase-5 (PDE5) inhibitors used to treat erectile dysfunction. This compound, like its analogs, functions by inhibiting the PDE5 enzyme, thereby increasing the levels of cyclic guanosine monophosphate (cGMP) and promoting smooth muscle relaxation and blood flow in specific tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gendenafil involves multiple steps, starting with the alkylation of 2-hydroxybenzonitrile. This is followed by a series of reactions, including nitration, reduction, and cyclization, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-temperature gas chromatography/mass spectrometry (HTGC/MS) is often employed for the rapid and accurate determination of the compound in pharmaceutical preparations. This method ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Gendenafil undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Gendenafil has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of PDE5 inhibitors.
Biology: Studied for its effects on cellular signaling pathways involving cGMP.
Medicine: Investigated for its potential therapeutic effects in treating erectile dysfunction and other vascular-related conditions.
Industry: Used in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
Gendenafil exerts its effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. By blocking PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues, such as the corpus cavernosum in the penis. This mechanism is similar to that of other PDE5 inhibitors like Sildenafil and Tadalafil .
Comparison with Similar Compounds
Sildenafil: Known by its brand name Viagra, used to treat erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Known by its brand name Cialis, used to treat erectile dysfunction and benign prostatic hyperplasia.
Vardenafil: Known by its brand name Levitra, used to treat erectile dysfunction.
Comparison: Gendenafil shares a similar mechanism of action with these compounds but may differ in its pharmacokinetic properties, such as absorption rate, half-life, and bioavailability. These differences can influence the onset and duration of action, as well as the side effect profile .
Properties
IUPAC Name |
5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-5-7-14-16-17(23(4)22-14)19(25)21-18(20-16)13-10-12(11(3)24)8-9-15(13)26-6-2/h8-10H,5-7H2,1-4H3,(H,20,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDHZKAVGNHET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163777 | |
Record name | Gendenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-66-2 | |
Record name | Gendenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gendenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2834X003B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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